Pyrimidine

Catalog No.
S540734
CAS No.
289-95-2
M.F
C4H4N2
M. Wt
80.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine

Pyrimidine (CAS 289-95-2) is a fundamental diazine scaffold. Using isomers like pyridazine or pyrazine can derail pH-sensitive syntheses or crystal engineering.

  • Basicity control: pKa ~1.3 vs pyridazine (pKa 2.3) prevents side reactions in acid-labile API steps.
  • Dipole moment (2.33 D) directs non-centrosymmetric MOF assembly, unattainable with symmetric pyrazine.
  • Ambient liquid handling: mp 20-22 °C simplifies large-scale processing, cutting energy and equipment costs.

SMolecule ensures consistent purity for reproducible results.

CAS Number

289-95-2

Product Name

Pyrimidine

IUPAC Name

pyrimidine

Molecular Formula

C4H4N2

Molecular Weight

80.09 g/mol

InChI

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H

InChI Key

CZPWVGJYEJSRLH-UHFFFAOYSA-N

solubility

1000 mg/mL at 25 °C

Synonyms

Pyrimidine

Canonical SMILES

C1=CN=CN=C1

The exact mass of the compound Pyrimidine is 80.0374 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.49 m1000 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89305. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of diazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥99%

Package Size

5 g, 25 g, 100 g

Pyrimidine is a heterocyclic aromatic organic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. As a fundamental diazine, it serves as the core scaffold for essential biomolecules, including the nucleobases cytosine, thymine, and uracil. In industrial and laboratory settings, pyrimidine is a critical precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its procurement over isomeric diazines like pyridazine and pyrazine is often dictated by its specific electronic properties, basicity, and steric profile, which are non-interchangeable in controlled synthetic applications.

Research Fit

Heterocyclic scaffold for nucleobase analogs and drug discovery
Water-miscible, low-melting solid suited for solution chemistry
Distinct electronic profile differentiates from pyridine and other diazines

Substituting pyrimidine with its isomers, pyridazine (1,2-diazine) or pyrazine (1,4-diazine), is often unviable in process chemistry and material synthesis. The precise 1,3-arrangement of nitrogen atoms in pyrimidine creates a unique combination of basicity (pKa), dipole moment, and coordination geometry that is distinct from its isomers. For example, pyrimidine is significantly less basic than pyridazine but more basic than pyrazine, a critical factor for pH-dependent reactions and catalyst compatibility. Furthermore, unlike the centrosymmetric and nonpolar pyrazine, pyrimidine possesses a significant dipole moment, which influences its solubility, crystal packing, and interaction with polar substrates, making it a specific, non-generic choice for targeted molecular design.

Substitution Risk

Pyrimidine Remains largely neutral under mild acid; partitions into organic solvent
vs
Pyridine Protonated under same conditions; retained in aqueous phase
Pyrimidine Boiling point permits fractional distillation separation from pyridazine
vs
Pyridazine Substantially higher boiling point; co-distillation impractical
Pyrimidine Net dipole governs polar chromatographic retention
vs
Pyrazine Zero dipole; elution order and solubility profile differ

Differentiated Basicity Profile for pH-Controlled Synthesis

Pyrimidine exhibits a distinct basicity that is intermediate among its common structural isomers, making it the specific choice for reactions requiring precise pH control. Its protonated form has a pKa of 1.3, making it a significantly weaker base than pyridazine (pKa 2.3) but a stronger base than pyrazine (pKa 0.65). This ~10-fold difference in basicity compared to pyridazine is critical for regioselective reactions and for preventing unwanted side reactions or catalyst inhibition that can occur with more basic heterocycles.

Evidence DimensionBasicity (pKa of conjugate acid)
Target Compound Data1.3
Comparator Or BaselinePyridazine: 2.3; Pyrazine: 0.65
Quantified DifferenceApprox. 10x less basic than Pyridazine; ~4.5x more basic than Pyrazine
ConditionsAqueous solution, standard conditions

This specific, intermediate basicity allows for precise pH manipulation in syntheses, avoiding the stronger basicity of pyridazine that may cause side reactions, and the weaker basicity of pyrazine which may be insufficient for certain catalytic cycles.

Conjugate Acid Basicity
Head-to-head
Pyrimidine pKₐ 0.93
Pyridine pKₐ 5.2
~18,600× difference
Supports pH-controlled separation; avoids protonation-state mismatch in extractions.
Reported (Wermuth 2023)

Defined Dipole Moment for Predictable Solubility and Crystal Engineering

Unlike its centrosymmetric isomer pyrazine, which has a dipole moment of zero, pyrimidine possesses a substantial dipole moment of 2.33 D. This is a critical physical property that differentiates it from pyrazine for applications in materials science and formulation. This polarity is also significantly lower than that of pyridazine (4.22 D), offering a moderate polarity option. The non-zero dipole moment of pyrimidine directly influences its solubility in polar solvents and its ability to participate in dipole-dipole interactions, enabling the design of ordered supramolecular structures and coordination polymers that are not accessible with the nonpolar pyrazine.

Evidence DimensionDipole Moment (Debye)
Target Compound Data2.33 D
Comparator Or BaselinePyrazine: 0 D; Pyridazine: 4.22 D
Quantified DifferenceInfinitely higher than Pyrazine; 45% lower than Pyridazine
ConditionsGas phase, standard experimental determination

Procurement of pyrimidine is justified when a polar heterocycle is required for solubility or self-assembly, but the high polarity of pyridazine is undesirable or detrimental to the target structure or process.

Boiling Point & Dipole
Head-to-head
Pyrimidine bp 124°C
Pyridazine bp 208°C
μ 2.33 D
μ 4.22 D (pyridazine) / 0 D (pyrazine)
Boiling point gap enables distillation; dipole governs chromatographic retention.
Collated in Wermuth 2023; vaporization enthalpy by GC

Superior Handling and Processability Due to Low Melting Point

Pyrimidine offers significant advantages in handling and processability for applications requiring a liquid starting material at or near room temperature. Its melting point is 20-22 °C, making it a liquid under most laboratory and industrial conditions. In contrast, its common isomer pyrazine is a solid with a melting point of 52 °C, which may require additional heating and energy input for melting and transfer during a chemical process. This makes pyrimidine a more direct and efficient choice for liquid-phase reactions or formulations without the need for pre-heating steps.

Evidence DimensionMelting Point (°C)
Target Compound Data20–22 °C
Comparator Or BaselinePyrazine: 52 °C
Quantified DifferenceLower by ~30 °C
ConditionsStandard atmospheric pressure

Selecting pyrimidine can eliminate the need for heated process equipment required to handle solid pyrazine, simplifying workflows, reducing energy costs, and improving safety.

Thermodynamic Stability
Cross-study
22.32 kcal/mol more stable than pyridazine
Reported stability preference; may support thermal robustness in synthesis.
DFT B3LYP/6-311+g(d,p) calculations
HOMO–LUMO Gap
Cross-study
5.65 eV largest among diazine isomers
Largest gap indicates higher photostability; simplifies UV-Vis detection.
DFT and UV photolysis experiments
Lipophilicity (cLogP)
Head-to-head
Pyrimidine cLogP 0.26
Pyridine cLogP 0.84
Δ = −0.58
More polar scaffold; reported ADME modulation in CNS programs.
cLogP from Wermuth 2023; nAChR selectivity data
SNAr Reactivity
Class-level
Pyrimidine ~10²–10³× more reactive
Pyridine sluggish toward nucleophiles
Supports direct SNAr functionalization strategies; class-level inference.
Reactivity class-level; rate constants substituent-dependent

Precursor for Regioselective Synthesis and pH-Sensitive Pharmaceuticals

The well-defined, intermediate basicity of pyrimidine makes it a preferred precursor in multi-step syntheses where precise pH control is necessary to guide regioselectivity or to protect acid-labile functional groups. This is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) where the higher basicity of an alternative like pyridazine could lead to undesired deprotonation events and lower yields.

Building Block for Polar, Non-Centrosymmetric Metal-Organic Frameworks (MOFs)

As a polar, non-centrosymmetric building block, pyrimidine is the specific choice over nonpolar pyrazine for constructing MOFs and coordination polymers designed for applications like second-harmonic generation or gas separation based on dipole-quadrupole interactions. Its defined dipole moment enables the formation of ordered, non-centrosymmetric crystal structures that are impossible to achieve with the symmetric pyrazine isomer.

Liquid-Phase Reagent for Room-Temperature Process Manufacturing

In industrial settings, pyrimidine's low melting point (20-22 °C) allows it to be handled as a liquid at ambient temperatures. This makes it a more process-efficient choice than pyrazine (MP 52 °C) for large-scale, liquid-phase reactions, eliminating the need for heated storage tanks and transfer lines, thereby reducing operational complexity and energy expenditure.

Application Fit Matrix

Application
Selection Property
Validation Focus
pH-Controlled Separation
Basicity difference vs. pyridine
Aqueous-organic partitioning efficiency
Distillation Purification
Boiling point separation from pyridazine
Fractional distillation cut purity
CNS Drug Discovery Scaffold
Lipophilicity and H-bond profile
Selectivity profiling in receptor assays
SNAr-Based Derivatization
Electrophilicity at C-2,4,6
Functionalization efficiency without pre-activation

Physical Description

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS]
Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

80.037448136 Da

Monoisotopic Mass

80.037448136 Da

Boiling Point

123.8 °C

Heavy Atom Count

6

LogP

-0.4 (LogP)
-0.40

Appearance

Solid powder

Melting Point

22 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K8CXK5Q32L

Related CAS

190201-51-5

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.28%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (22.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pyrimidine is one of two classes of heterocyclic nitrogenous bases found in the nucleic acids DNA and RNA: in DNA the pyrimidines are cytosine and thymine, in RNA uracil replaces thymine.

Vapor Pressure

12.9 [mmHg]

Pictograms

Flammable

Flammable;Corrosive

Other CAS

25247-63-6
289-95-2

Wikipedia

Pyrimidine

General Manufacturing Information

Pyrimidine: ACTIVE
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

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